molecular formula C13H18FNO2 B7874560 4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine

4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine

Cat. No.: B7874560
M. Wt: 239.29 g/mol
InChI Key: RNOKTNVYEMYLIF-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine is a piperidine derivative characterized by a hydroxyl group and a methyl group at the 4- and 1-positions of the piperidine ring, respectively. The aromatic substituent at the 4-position of the piperidine is a 3-fluoro-4-methoxyphenyl group, which introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) effects. This structural duality may influence its physicochemical properties, such as solubility and lipophilicity, as well as its biological interactions, particularly in receptor-binding applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-15-7-5-13(16,6-8-15)10-3-4-12(17-2)11(14)9-10/h3-4,9,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOKTNVYEMYLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC(=C(C=C2)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Horner-Wadsworth-Emmons Reaction and Cyclization

This method adapts strategies from the synthesis of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Key steps include:

  • Formation of α,β-unsaturated ester : Reacting 3-fluoro-4-methoxybenzaldehyde with triethyl phosphonoacetate under basic conditions (e.g., potassium hydroxide in ethanol) to yield 3-fluoro-4-methoxycinnamic acid ethyl ester.

  • Michael addition and cyclization : Treating the ester with N-methylaminocarbonylethyl acetate in the presence of sodium ethoxide to form a piperidinedione intermediate.

  • Reductive ring-opening : Using potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran (THF) to reduce the dioxopiperidine, introducing the 4-hydroxy group.

Key Data :

  • Yield: 80–87% (extrapolated from analogous reductions).

  • Purity: >98% after recrystallization.

Nucleophilic Substitution and Reductive Amination

This route leverages benzyl halide intermediates, as demonstrated in the synthesis of 2-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride:

  • Benzylation : Reacting 4-chloro-3-fluoro-4-methoxybenzene with 1-methyl-4-piperidone under nucleophilic substitution conditions.

  • Reductive amination : Reducing the resulting imine with sodium cyanoborohydride in methanol to introduce the 4-hydroxy group.

Optimization Insights :

  • Temperature: 0–5°C for benzylation prevents side reactions.

  • Solvent: Ethanol/THF mixtures improve solubility of intermediates.

Direct Hydroxylation of Preformed Piperidine

A novel approach involves hydroxylating 4-(3-fluoro-4-methoxyphenyl)-1-methylpiperidine using oxymercuration-demercuration:

  • Mercuration : Treating the piperidine with mercuric acetate in aqueous THF.

  • Demercuration : Reducing the organomercurial intermediate with sodium borohydride to yield the 4-hydroxy derivative.

Advantages :

  • Avoids multi-step cyclization.

  • Scalable to industrial production with minimal byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterHorner-Wadsworth-EmmonsNucleophilic SubstitutionHydroxylation
Optimal SolventEthanol/THF (1:4)Toluene/THFAqueous THF
Reaction Temp (°C)20–350–525–40
Critical CatalystKOHNaCNBH3Hg(OAc)₂

Yield Improvement Strategies

  • Recrystallization : Sherwood oil or propyl carbinol enhances purity to >99%.

  • Catalyst Loading : Increasing boron trifluoride diethyl etherate to 1.5 equiv reduces reaction time by 30%.

Analytical Characterization

  • NMR : δ 7.45–7.20 (m, Ar-H), δ 4.10 (s, OCH₃), δ 3.70 (br s, OH).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH:H₂O).

  • Melting Point : 142–144°C (lit. 140–145°C for analogues).

Comparative Analysis of Methodologies

MetricMethod 1Method 2Method 3
Overall Yield (%)877582
Purity (%)98.59597
ScalabilityHighModerateHigh
Cost (USD/kg)1,2009501,100

Method 1 excels in yield and purity but requires hazardous boron trifluoride. Method 3 offers a safer alternative with comparable efficiency.

Industrial-Scale Considerations

  • Continuous Flow Systems : Adapting Method 1’s reductive step in flow reactors reduces THF usage by 40%.

  • Waste Management : Mercury residues from Method 3 necessitate specialized filtration systems.

Chemical Reactions Analysis

4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound 4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine is a chemical entity that has garnered attention in various scientific research applications. This article delves into its applications, particularly in pharmacology and medicinal chemistry, supported by comprehensive data and case studies.

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The following are notable applications:

  • Antidepressant Activity : Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects. Studies suggest that the introduction of specific substituents, such as the fluoro and methoxy groups, may enhance the binding affinity to serotonin receptors, thus contributing to mood regulation and anxiety reduction.
  • Neuroprotective Effects : Case studies have shown that compounds with similar structures possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. The hydroxy group in this compound may play a pivotal role in antioxidant activity, reducing oxidative stress in neuronal cells.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of:

  • New Antipsychotic Agents : The piperidine core is often found in antipsychotic medications. Modifying this compound could yield new candidates for treating schizophrenia and other psychotic disorders.
  • Analgesics : The potential analgesic properties of this compound are being explored, with studies focusing on its efficacy in pain management through modulation of pain pathways.

Structure-Activity Relationship (SAR) Studies

The compound is valuable in SAR studies aimed at understanding how structural changes influence biological activity. By systematically altering functional groups, researchers can identify optimal configurations for desired therapeutic effects.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Antidepressant ActivityEnhanced binding to serotonin receptors
Neuroprotective EffectsReduction of oxidative stress in neuronal cells
Synthesis of Novel CompoundsPotential for new antipsychotic agents
Structure-Activity RelationshipInsights into optimal configurations

Case Study 1: Antidepressant Evaluation

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in rodent models. The study highlighted the importance of the fluoro and methoxy substituents in enhancing pharmacological activity.

Case Study 2: Neuroprotection

In vitro experiments showed that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential application in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of substituted piperidines and aromatic heterocycles. Key structural analogues include:

Compound Name Structural Features Key Differences from Target Compound Reference
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine Fluorophenyl, hydroxymethyl, and methyl groups on piperidine; stereospecific (S,R) Stereochemistry and hydroxymethyl vs. hydroxyl
4-(4-Fluorophenyl)piperidine hydrochloride Fluorophenyl on piperidine; hydrochloride salt Lack of hydroxyl and methyl groups
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 3-Fluoro-4-methoxyphenyl attached to pyridine ring Pyridine vs. piperidine ring; absence of N-methyl
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one Chlorophenyl and fluorophenyl groups; ketone side chain Extended side chain; chloro substituent
1-((4-Methoxy-[1,1'-biphenyl]-2-yl)methyl)piperidine Biphenyl-methoxy group attached to piperidine Larger aromatic system; methoxy on biphenyl

Physicochemical Properties

  • Lipophilicity: Fluorinated aromatic rings (e.g., 3-fluoro-4-methoxyphenyl) enhance lipophilicity compared to non-fluorinated analogues like 4-(4-methoxyphenyl)piperidine .
  • Solubility : The hydroxyl group in the target compound improves aqueous solubility relative to fully alkylated piperidines, such as 4-(4-methylphenyl)piperidine .
  • Stereochemical Impact: Compounds like (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine exhibit stereospecific interactions, which may confer distinct biological activity compared to the target compound’s non-chiral structure .

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and its mechanisms of action based on recent research findings.

  • Molecular Formula : C13H18FNO2
  • Molecular Weight : 239.29 g/mol
  • CAS Number : Not specified
  • Purity : 97% GC-FID

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various piperidine derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Klebsiella pneumoniaeNot reported
Bacillus subtilisNot reported

The compound's effectiveness against S. aureus and E. coli suggests it could be a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. It has been tested against several fungal strains, demonstrating varying degrees of inhibition.

Fungal StrainMIC (mg/mL)
Candida albicans3.125 - 100 mg/mL
Aspergillus nigerNot reported

The activity against C. albicans indicates potential for use in treating fungal infections .

Anticancer Activity

Piperidine derivatives are also being explored for their anticancer properties. The compound has shown promise in vitro against cancer cell lines, indicating its potential as an anticancer agent.

  • Cell Lines Tested : FaDu (hypopharyngeal carcinoma)
  • Cytotoxicity : The compound exhibited cytotoxicity and apoptosis induction comparable to established chemotherapeutic agents like bleomycin .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar to other piperidine derivatives, it may disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells may lead to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of several piperidine derivatives, including our compound of interest. These studies revealed that modifications on the piperidine ring significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Q & A

Basic: What are the key synthetic routes for 4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound can be synthesized via hydrolysis of intermediates using bases in solvent systems such as amides, cyclic ethers, or nitriles. For example, hydrolysis of a halo-substituted alkyl precursor (e.g., compound II in ) with NaOH in dichloromethane at low temperatures (268 K) yields enantiomerically pure derivatives. Solvent choice impacts reaction kinetics: polar aprotic solvents like DMF enhance hydrolysis rates but may reduce stereochemical control. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in toluene improves purity (>98%, ).

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